Cas no 1235141-39-5 (trans-(15S)-Latanoprost)

trans-(15S)-Latanoprost 化学的及び物理的性質
名前と識別子
-
- (15S)-Latanoprost
- trans-(15S)-Latanoprost
- 15S-5,6-trans-Latanprost
- trans (15S)-Latanoprost
- (5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid 1-methylethyl ester
- AKOS015902101
- 1235141-39-5
- J-502636
- trans Latanoprost
- (Z)-isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S)-3-hydroxy-5-phenylpentyl)cyclopentyl)hept-5-enoate
- propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
-
- インチ: InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1
- InChIKey: GGXICVAJURFBLW-QKMKSKRWSA-N
- ほほえんだ: CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
計算された属性
- せいみつぶんしりょう: 432.28757437g/mol
- どういたいしつりょう: 432.28757437g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 14
- 複雑さ: 526
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 87Ų
じっけんとくせい
- 密度みつど: 1.093±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (6.1E-3 g/L) (25 ºC),
trans-(15S)-Latanoprost 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L177305-250µg |
trans-(15S)-Latanoprost |
1235141-39-5 | 250µg |
$339.00 | 2023-05-18 | ||
TRC | L177305-1mg |
trans-(15S)-Latanoprost |
1235141-39-5 | 1mg |
$ 1248.00 | 2023-09-07 | ||
TRC | L177305-0.25mg |
trans-(15S)-Latanoprost |
1235141-39-5 | 0.25mg |
$ 275.00 | 2022-06-02 | ||
TRC | L177305-5mg |
trans-(15S)-Latanoprost |
1235141-39-5 | 5mg |
$ 5980.00 | 2023-09-07 | ||
TRC | L177305-250μg |
trans-(15S)-Latanoprost |
1235141-39-5 | 250μg |
$ 339.00 | 2023-09-07 |
trans-(15S)-Latanoprost 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
trans-(15S)-Latanoprostに関する追加情報
trans-(15S)-Latanoprost: A Comprehensive Overview
trans-(15S)-Latanoprost, with the CAS number 1235141-39-5, is a synthetic analog of prostaglandin F2α (PGF2α) that has gained significant attention in the field of ophthalmology. This compound is primarily used in the treatment of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. The molecule's unique structure and mechanism of action make it a cornerstone in modern glaucoma therapy.
The development of trans-(15S)-Latanoprost was a milestone in drug discovery, as it represents one of the first prostaglandin analogs approved for clinical use. Its chemical structure, characterized by a specific stereochemistry at the 15th carbon, plays a crucial role in its pharmacokinetic and pharmacodynamic properties. Recent studies have further elucidated the role of its stereochemistry in enhancing its efficacy and reducing adverse effects compared to earlier prostaglandin derivatives.
trans-(15S)-Latanoprost works by mimicking the action of endogenous prostaglandins, which are naturally occurring lipid compounds involved in various physiological processes, including the regulation of IOP. The compound achieves its therapeutic effect by increasing uveoscleral outflow, a mechanism that has been extensively studied in recent clinical trials. These trials have demonstrated that trans-(15S)-Latanoprost can reduce IOP by up to 30% in patients with primary open-angle glaucoma (POAG), making it one of the most effective first-line treatments available.
One of the most notable advancements in the study of trans-(15S)-Latanoprost is its ability to target specific receptors within the eye, such as the prostaglandin receptor subtype FP. This receptor selectivity not only enhances its therapeutic efficacy but also minimizes off-target effects, which is a critical factor in ensuring patient safety and compliance. Recent research has also explored the potential of combining trans-(15S)-Latanoprost with other anti-glaucoma agents to achieve additive or synergistic effects, thereby addressing the challenges posed by refractory glaucoma cases.
The pharmacokinetics of trans-(15S)-Latanoprost have been thoroughly investigated, revealing that it has a favorable absorption profile when administered topically. Its rapid onset of action and long duration of effect make it an ideal candidate for once-daily dosing regimens, improving patient adherence to treatment regimens. Moreover, studies have shown that trans-(15S)-Latanoprost exhibits minimal systemic bioavailability, further supporting its safety profile.
In terms of clinical applications, trans-(15S)-Latanoprost has been widely used in both adult and pediatric populations with glaucoma. Its safety profile is well-documented, with common side effects such as ocular hyperemia being mild and transient. However, recent studies have highlighted the importance of monitoring for rare but serious adverse events, such as iris pigmentation changes and eyelash growth abnormalities, particularly in long-term use.
The latest research on trans-(15S)-Latanoprost has also focused on its potential beyond glaucoma treatment. Preclinical studies suggest that it may have neuroprotective properties due to its ability to modulate cellular signaling pathways involved in neuronal survival and axon protection. This opens up new avenues for exploring its role in neurodegenerative diseases associated with optic nerve damage.
In conclusion, trans-(15S)-Latanoprost remains a pivotal drug in the management of glaucoma and ocular hypertension. Its unique mechanism of action, favorable pharmacokinetics, and extensive clinical validation underscore its importance in modern ophthalmology. As research continues to uncover new insights into its therapeutic potential and mechanisms, trans-(15S)-Latanoprost is poised to remain at the forefront of glaucoma therapy for years to come.
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